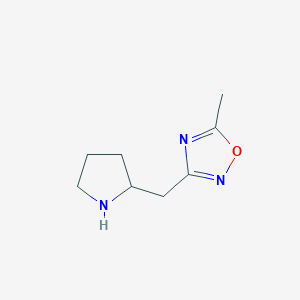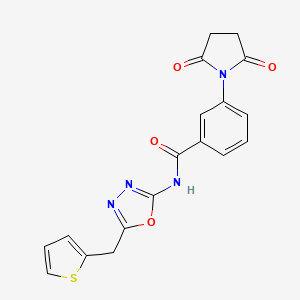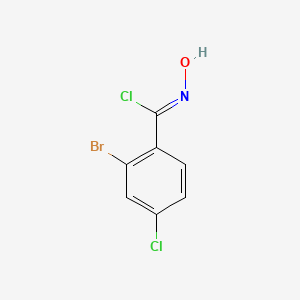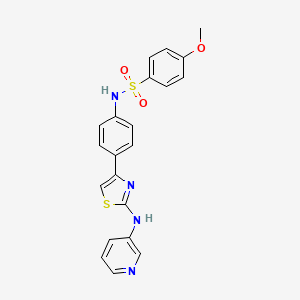![molecular formula C15H12BrN3O4S B2512231 2-bromo-N-(2-(5,7-dioxo-5H-pirrolo[3,4-b]piridin-6(7H)-il)etil)bencenosulfonamida CAS No. 2034384-49-9](/img/structure/B2512231.png)
2-bromo-N-(2-(5,7-dioxo-5H-pirrolo[3,4-b]piridin-6(7H)-il)etil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is an intricate organic compound with potential applications in various scientific fields. Structurally, it consists of a brominated aromatic ring, a sulfonamide group, and a pyrrolopyridine moiety, creating a unique molecular framework.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for constructing more complex molecules. Its reactivity can be exploited to introduce various functional groups.
Biology
Potentially, it can be used in biological assays to study enzyme interactions or as a building block for creating bioactive molecules.
Medicine
Research into its pharmacological potential could lead to the development of new therapeutic agents, particularly if it demonstrates biological activity.
Industry
Its chemical properties might make it suitable for applications in material science, such as the design of new polymers or catalysts.
Mecanismo De Acción
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that it may affect a variety of pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules. The compound should be stored under an inert atmosphere at a temperature between 2-8°C to maintain its stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route begins with the bromination of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide. This can be achieved by reacting it with a brominating agent like N-bromosuccinimide (NBS) under conditions of light or heat to produce the target compound.
Steps:
React N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide with NBS.
Conduct the reaction under photochemical or thermal conditions.
Isolate the product via purification methods such as recrystallization or chromatography.
Industrial Production Methods
While the industrial production methods are typically proprietary, they generally involve scalable versions of the laboratory synthesis described. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, making it a versatile intermediate.
Oxidation and Reduction: The compound can undergo oxidative and reductive transformations, often modifying the sulfonamide or pyrrolopyridine moieties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in solvents like DMF or DMSO.
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: Hydride donors like sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, amine or thiol derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Reduced forms of the pyrrolopyridine ring.
Comparación Con Compuestos Similares
2-bromo-N-(phenylsulfonyl)benzenesulfonamide
2-bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide derivatives with various substituents.
Propiedades
IUPAC Name |
2-bromo-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c16-11-5-1-2-6-12(11)24(22,23)18-8-9-19-14(20)10-4-3-7-17-13(10)15(19)21/h1-7,18H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTIVOPNYUFDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate](/img/structure/B2512148.png)
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B2512149.png)
![1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea](/img/structure/B2512151.png)




![N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide](/img/structure/B2512163.png)
![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)

![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)


